Fenozolone (CAS 15302-16-6) is a specialized 4-oxazolidinone derivative and psychostimulant characterized by its N-ethyl substitution, distinguishing it from primary amine analogs in its class. With a molecular weight of 204.22 g/mol and a baseline XLogP3 of 1.6, the compound acts primarily as a norepinephrine-dopamine releasing agent (NDRA) [1]. In procurement and laboratory settings, fenozolone is prioritized as a highly processable reference standard and active pharmaceutical ingredient (API) due to its defined melting point of 148 °C and predictable solubility in organic solvents such as benzene and dimethyl sulfoxide (DMSO) [2].
Substituting fenozolone with its closest unsubstituted structural analog, pemoline, frequently fails in both formulation and analytical workflows due to stark physicochemical and toxicological differences. Pemoline is highly crystalline, exhibiting a high melting point above 256 °C with thermal decomposition, which severely limits its solubility and thermal processability in standard organic solvents [1]. Furthermore, pemoline is associated with severe idiosyncratic hepatotoxicity that introduces confounding cellular stress responses in in vitro assays [1]. Procuring the exact N-ethylated fenozolone ensures a lower melting point (148 °C) for easier solvent integration and provides a distinct metabolic and analytical profile necessary for precise chromatographic calibration [2].
The N-ethyl substitution on fenozolone drastically alters its crystal lattice energy compared to primary amine analogs. Fenozolone exhibits a stable melting point of 148 °C [1], whereas pemoline melts at 256–257 °C and undergoes thermal decomposition[2]. This ~108 °C reduction in melting point translates to significantly improved processability in organic solvents, preventing thermal degradation during heated dissolution protocols.
| Evidence Dimension | Melting Point and Thermal Stability |
| Target Compound Data | 148 °C (stable melting) |
| Comparator Or Baseline | Pemoline: 256–257 °C (with thermal decomposition) |
| Quantified Difference | ~108 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, solid-state characterization |
Enables lower-temperature processing and significantly improves solubility in non-polar to moderately polar organic solvents without risking thermal degradation.
Fenozolone's N-alkylation provides a measurable increase in lipophilicity, which is critical for lipid-based formulation and membrane permeability models. Fenozolone demonstrates an XLogP3 of 1.6 [1], compared to pemoline's lower XLogP3 of 0.9 [2]. This 0.7 log unit difference fundamentally alters the compound's partitioning behavior in biphasic systems.
| Evidence Dimension | XLogP3 (Partition Coefficient) |
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Pemoline: 0.9 |
| Quantified Difference | 0.7 log unit increase in lipophilicity |
| Conditions | Computed physicochemical profiling for solvent partitioning |
The higher lipophilicity of the N-ethyl derivative enhances its compatibility with lipid-based delivery systems and alters its partitioning behavior in cellular assays.
In analytical workflows, fenozolone serves as a distinct reference standard that can be differentiated from other stimulants prior to derivatization. Upon acid hydrolysis, fenozolone yields 5-phenyl-2,4-oxazolidinedione, which can be quantitatively silylated for GC/MS detection[1]. Because fenozolone possesses an N-ethyl group, its pre-hydrolysis retention time and metabolic profile are distinct from unsubstituted analogs, allowing for precise calibration of oxazolidinone detection in complex matrices.
| Evidence Dimension | Chromatographic Detection Strategy |
| Target Compound Data | Specific N-ethylated parent retention, yielding 5-phenyl-2,4-oxazolidinedione upon hydrolysis |
| Comparator Or Baseline | Unsubstituted analogs (e.g., pemoline) lacking the N-ethyl shift |
| Quantified Difference | Enables specific differentiation in GC/MS and TLC with detection sensitivity in the 1-4 mg/L range |
| Conditions | Acid hydrolysis followed by silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |
Essential for forensic and pharmacokinetic labs requiring an exact N-ethylated reference standard to calibrate specific oxazolidinone metabolite detection.
Due to its specific N-ethylated structure and defined hydrolysis pathway to 5-phenyl-2,4-oxazolidinedione, fenozolone is a highly specific choice for calibrating GC/MS and TLC toxicology screens. It allows analytical laboratories to accurately differentiate between various substituted and unsubstituted oxazolidinone stimulants in complex biological matrices [1].
Fenozolone's lower melting point (148 °C) and higher lipophilicity (XLogP3 of 1.6) make it significantly more processable than pemoline. It is a highly suitable oxazolidinone candidate for developing organic solvent-based formulations or lipid-nanoparticle delivery systems where high-temperature dissolution must be avoided [2].
For researchers studying norepinephrine-dopamine releasing agents (NDRAs), fenozolone provides a reliable baseline compound. Procuring fenozolone avoids the severe idiosyncratic hepatotoxicity and confounding cellular stress responses associated with pemoline, ensuring cleaner data in cell-based pharmacological models [3].